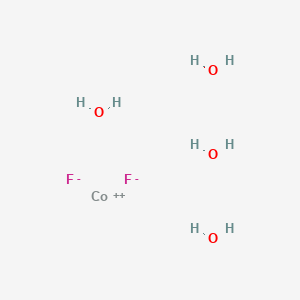

Cobalt(2+);difluoride;tetrahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cobalt(2+);difluoride;tetrahydrate, also known as cobalt(II) fluoride tetrahydrate, is a chemical compound with the formula CoF₂·4H₂O. It is a red crystalline solid that is sparingly soluble in water and has various applications in different fields. The compound is known for its antiferromagnetic properties at low temperatures .

Méthodes De Préparation

Cobalt(2+);difluoride;tetrahydrate can be synthesized through several methods:

From Anhydrous Cobalt(II) Chloride or Cobalt(II) Oxide: This method involves reacting anhydrous cobalt(II) chloride or cobalt(II) oxide with hydrogen fluoride[ \text{CoCl}_2 + 2\text{HF} \rightarrow \text{CoF}_2 + 2\text{HCl} ] [ \text{CoO} + 2\text{HF} \rightarrow \text{CoF}_2 + \text{H}_2\text{O} ]

From Cobalt(III) Fluoride: The compound can also be produced by reacting cobalt(III) fluoride with water.

Dissolution in Hydrofluoric Acid: The tetrahydrate form is obtained by dissolving cobalt(II) in hydrofluoric acid, followed by dehydration to obtain the anhydrous form.

Analyse Des Réactions Chimiques

Thermal Dehydration Pathways

CoF₂·4H₂O undergoes a two-step irreversible dehydration process when heated, forming intermediate phases before yielding anhydrous cobalt(II) fluoride (α-CoF₂).

Decomposition Mechanism

-

Step 1 : CoF₂·4H₂O → CoF₂·0.5H₂O (amorphous intermediate) + 3.5 H₂O

-

Step 2 : CoF₂·0.5H₂O → α-CoF₂ + 0.5 H₂O

Table 1: Kinetic Parameters of Thermal Dehydration

| Step | Temperature Range (°C) | Activation Energy (kJ/mol) | Mass Loss (%) |

|---|---|---|---|

| 1 | 100–150 | 69 | 37 |

| 2 | 150–310 | 98 | 6 |

The amorphous intermediate (CoF₂·0.5H₂O) is structurally distinct, exhibiting tetrahedral coordination of cobalt ions, as opposed to the octahedral geometry in the hydrate .

Water Solubility

-

CoF₂·4H₂O is highly water-soluble, whereas anhydrous CoF₂ is only sparingly soluble.

-

Dissolution in cold water forms pink solutions containing octahedral [Co(H₂O)₆]²⁺ complexes. Prolonged heating induces decomposition, releasing HF gas .

Reaction with Mineral Acids

CoF₂·4H₂O dissolves in warm concentrated acids (e.g., HCl, H₂SO₄), producing cobalt(II) salts and hydrofluoric acid:

CoF2⋅4H2O+2HCl→CoCl2+2HF+4H2O

The reaction is exothermic and requires careful handling due to HF toxicity .

Preparation from Cobalt Precursors

CoF₂·4H₂O is synthesized by dissolving cobalt(II) oxide or carbonate in hydrofluoric acid:

CoO+2HF+3H2O→CoF2⋅4H2O

Anhydrous CoF₂ can be regenerated by heating the hydrate above 310°C .

Rehydration Behavior

The anhydrous form slowly rehydrates in moist air to form CoF₂·4H₂O, though kinetics depend on humidity and temperature .

Role in Catalytic and Redox Reactions

While direct catalytic applications of CoF₂·4H₂O are less documented, cobalt(II) fluorides are used in:

-

Metal Production : As a flux in aluminum refining to remove impurities .

-

Battery Electrodes : Anhydrous α-CoF₂ shows promise as a high-capacity cathode material in lithium-ion batteries due to its redox activity .

Structural Evolution During Reactions

In situ XRD studies reveal:

Applications De Recherche Scientifique

Catalytic Applications

Cobalt(II) difluoride tetrahydrate is recognized for its role as a catalyst in several chemical reactions. Notably, it has been employed in the synthesis of two-dimensional cobalt-fluoride-oxide materials, which serve as effective oxygen evolution electrocatalysts. This application is crucial in energy conversion technologies, particularly in electrolysis for hydrogen production .

Case Study: Oxygen Evolution Reaction (OER)

A study published in ACS Sustainable Chemistry & Engineering highlighted the use of cobalt difluoride tetrahydrate as a precursor for high-quality cobalt fluoride oxide catalysts. The research demonstrated that thermal annealing of this compound leads to enhanced catalytic performance in OER processes, showcasing its potential in renewable energy applications .

In low concentrations, cobalt(II) difluoride tetrahydrate has been investigated for its potential public health applications, particularly in dental materials and fluoride therapies. Its fluoride content can contribute to dental health by aiding in the remineralization of enamel . However, caution is advised due to its toxicological profile; it is classified as harmful if ingested or if it comes into contact with skin .

Case Study: Dental Applications

Research indicates that cobalt-based fluoride compounds can enhance the mechanical properties of dental composites while providing fluoride release for caries prevention. This dual functionality makes cobalt(II) difluoride tetrahydrate a candidate for further studies in dental material formulations .

Synthesis and Material Science

Cobalt(II) difluoride tetrahydrate serves as a precursor for synthesizing various cobalt-containing compounds and materials. Its ability to decompose into anhydrous forms under heat allows it to be used in creating advanced materials for batteries and other electronic applications.

Synthesis Pathways

The synthesis of cobalt(II) difluoride tetrahydrate typically involves reacting cobalt salts with hydrofluoric acid under controlled conditions. This method ensures high purity and consistent quality, which are essential for its application in sensitive technological fields .

Mécanisme D'action

The mechanism of action of cobalt(2+);difluoride;tetrahydrate involves its interaction with other chemical species through redox and substitution reactions. The compound’s antiferromagnetic properties are due to the arrangement of cobalt ions in its crystal structure, which leads to magnetic interactions at low temperatures .

Comparaison Avec Des Composés Similaires

Cobalt(2+);difluoride;tetrahydrate can be compared with other similar compounds such as:

Cobalt(II) Chloride: Similar in terms of cobalt’s oxidation state but differs in the anion and solubility properties.

Nickel(II) Fluoride: Similar in terms of fluoride anion but differs in the metal cation and its properties.

Iron(II) Fluoride: Similar in terms of fluoride anion but differs in the metal cation and its magnetic properties.

This compound is unique due to its specific combination of cobalt and fluoride ions, leading to distinct chemical and physical properties.

Propriétés

IUPAC Name |

cobalt(2+);difluoride;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2FH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHUTFNEBYCZAF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[F-].[F-].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoF2H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647791 |

Source

|

| Record name | Cobalt(2+) fluoride--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13817-37-3 |

Source

|

| Record name | Cobalt(2+) fluoride--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.